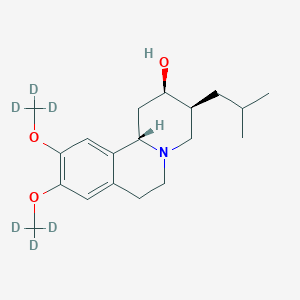

cis (2,3)-Dihydro Tetrabenazine-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1351947-42-6 |

|---|---|

Molecular Formula |

C19H29NO3 |

Molecular Weight |

325.5 g/mol |

IUPAC Name |

(2R,3S,11bS)-3-(2-methylpropyl)-9,10-bis(trideuteriomethoxy)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol |

InChI |

InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17+/m0/s1/i3D3,4D3 |

InChI Key |

WEQLWGNDNRARGE-RXXFDNCFSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C2[C@@H]3C[C@H]([C@H](CN3CCC2=C1)CC(C)C)O)OC([2H])([2H])[2H] |

Canonical SMILES |

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of cis-(2,3)-Dihydrotetrabenazine-d6

This technical guide provides a comprehensive overview of the synthesis and characterization of cis-(2,3)-Dihydrotetrabenazine-d6, a deuterated metabolite of Deutetrabenazine. This document is intended for researchers, scientists, and professionals in the field of drug development and metabolic studies.

Introduction

Cis-(2,3)-Dihydrotetrabenazine-d6 is the deuterated analog of a major metabolite of Tetrabenazine (B1681281), a well-established vesicular monoamine transporter 2 (VMAT2) inhibitor. Tetrabenazine is used in the treatment of hyperkinetic movement disorders such as chorea associated with Huntington's disease.[1][2] The deuterated version, Deutetrabenazine, was developed to offer an improved pharmacokinetic profile, leading to less frequent dosing and enhanced tolerability.[3][4][5]

Deutetrabenazine is metabolized into four deuterated dihydrotetrabenazine (B1670615) (deuHTBZ) stereoisomers.[6][7] These metabolites are the primary active moieties responsible for the therapeutic effects. Understanding the synthesis and characterization of these deuterated metabolites, including the cis-(2,3) isomer, is crucial for pharmacokinetic studies, bioanalytical method development, and as internal standards for quantitative analysis by GC- or LC-mass spectrometry.

Synthesis of cis-(2,3)-Dihydrotetrabenazine-d6

A direct, detailed synthesis protocol for cis-(2,3)-Dihydrotetrabenazine-d6 is not extensively documented in publicly available literature. However, its synthesis can be inferred from the preparation of its precursor, Deutetrabenazine, and the subsequent reduction of the ketone group. The synthesis can be conceptualized as a two-stage process:

-

Synthesis of Deutetrabenazine (d6-Tetrabenazine): The key step in the synthesis of Deutetrabenazine is the introduction of two trideuteriomethoxy (-OCD3) groups. Several patented methods describe the synthesis of Deutetrabenazine.[8][9][10] An improved, scalable synthesis has been reported that avoids column chromatography and yields high-purity Deutetrabenazine.[11]

-

Reduction to cis-(2,3)-Dihydrotetrabenazine-d6: The conversion of Deutetrabenazine to its dihydro metabolites involves the reduction of the C-2 keto group. For the non-deuterated tetrabenazine, this reduction is typically achieved using a reducing agent such as sodium borohydride.[12] A similar approach can be applied to Deutetrabenazine to yield a mixture of the cis- and trans-dihydrotetrabenazine-d6 isomers, from which the cis isomer can be isolated.

Experimental Protocol: Synthesis of Deutetrabenazine (Precursor)

The following is a generalized experimental protocol for the synthesis of Deutetrabenazine based on published methods.[9][10][11]

Step 1: Formation of 6,7-bis(methoxy-d3)-3,4-dihydroisoquinoline Dopamine hydrochloride is first converted to N-[2-(3,4-dihydroxyphenyl)ethyl]formamide.[11] This intermediate then undergoes a dehydration reaction to form 6,7-dihydroxy-3,4-dihydroisoquinoline.[11] The crucial deuteration step involves the reaction of the dihydroxy intermediate with deuterated methanol (B129727) (CD3OD) in the presence of triphenylphosphine (B44618) and diisopropyl azodicarboxylate (DIAD) in a solvent like tetrahydrofuran (B95107) (THF) to yield 6,7-bis(methoxy-d3)-3,4-dihydroisoquinoline.[11]

Step 2: Condensation to form Deutetrabenazine The resulting deuterated dihydroisoquinoline is then reacted with (2-acetyl-4-methylpentyl)trimethylammonium iodide in the presence of a base such as potassium carbonate to yield crude Deutetrabenazine.[11]

Step 3: Purification The crude product can be purified by recrystallization from a suitable solvent, such as methanol, to achieve high purity (>99.5%).[11]

Experimental Protocol: Reduction of Deutetrabenazine

The following is a proposed experimental protocol for the reduction of Deutetrabenazine to a mixture of its dihydro metabolites, based on the reduction of non-deuterated tetrabenazine.[12]

Step 1: Reduction Deutetrabenazine is dissolved in a suitable solvent, such as ethanol. A reducing agent, for example, sodium borohydride, is added portion-wise to the solution at a controlled temperature (e.g., 0-5 °C). The reaction mixture is stirred until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

Step 2: Work-up and Extraction The reaction is quenched by the addition of water. The solvent is then removed under reduced pressure, and the aqueous residue is extracted with an organic solvent such as dichloromethane (B109758) or ethyl acetate. The combined organic layers are washed with brine, dried over a drying agent (e.g., sodium sulfate), and concentrated in vacuo.

Step 3: Isolation and Purification of the cis-isomer The resulting mixture of cis- and trans-dihydrotetrabenazine-d6 isomers can be separated using chromatographic techniques, such as column chromatography on silica (B1680970) gel or by preparative high-performance liquid chromatography (HPLC), to isolate the desired cis-(2,3)-Dihydrotetrabenazine-d6.

Characterization of cis-(2,3)-Dihydrotetrabenazine-d6

The characterization of cis-(2,3)-Dihydrotetrabenazine-d6 involves a combination of spectroscopic and chromatographic techniques to confirm its structure, purity, and stereochemistry.

Spectroscopic and Chromatographic Data

| Parameter | Description |

| Molecular Formula | C19H23D6NO3 |

| Molecular Weight | 325.48 g/mol |

| Purity | Typically >98% |

| Appearance | Solid |

Experimental Protocols for Characterization

High-Performance Liquid Chromatography (HPLC) HPLC is a critical technique for assessing the purity of cis-(2,3)-Dihydrotetrabenazine-d6 and for separating it from other isomers.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.

-

Detection: UV detection at a suitable wavelength (e.g., 280 nm).

Mass Spectrometry (MS) Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the molecule. For deuterated compounds, it is essential to confirm the incorporation of deuterium (B1214612) atoms.

-

Ionization Technique: Electrospray ionization (ESI) in positive ion mode is often used.

-

Analysis: High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern and for quantitative analysis. A study on the quantification of the four deuHTBZ isomers used multiple reaction monitoring (MRM) of the transition m/z 506.3 → 280.4 for the derivatized analytes.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for elucidating the detailed chemical structure and stereochemistry. While specific NMR data for cis-(2,3)-Dihydrotetrabenazine-d6 is not readily available in the literature, the spectra would be analogous to that of the non-deuterated cis-dihydrotetrabenazine, with the key difference being the absence of proton signals for the methoxy (B1213986) groups and the presence of corresponding signals in 2H NMR.

-

1H NMR: Would show the characteristic signals for the protons on the quinolizine ring system and the isobutyl group. The integration of the signals would confirm the number of protons.

-

13C NMR: Would provide information on the carbon skeleton of the molecule.

-

2D NMR (e.g., COSY, HSQC, HMBC): Can be used to assign the proton and carbon signals and to confirm the connectivity of the atoms.

Signaling and Metabolic Pathways

The primary mechanism of action of tetrabenazine and its metabolites is the inhibition of the vesicular monoamine transporter 2 (VMAT2).[1][2] VMAT2 is responsible for transporting monoamines, such as dopamine, from the cytoplasm into synaptic vesicles. By inhibiting VMAT2, dihydrotetrabenazine metabolites deplete the levels of monoamines in the presynaptic terminals, thereby reducing their release into the synaptic cleft.

The metabolic pathway of Deutetrabenazine is a key aspect of its pharmacology.

Caption: Metabolic pathway of Deutetrabenazine to its four deuterated dihydrotetrabenazine (deuHTBZ) stereoisomers.

The four stereoisomers of deuterated dihydrotetrabenazine exhibit different pharmacokinetic profiles and affinities for VMAT2.[6][7]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of cis-(2,3)-Dihydrotetrabenazine-d6 for use as an analytical standard.

Caption: A typical experimental workflow for the synthesis, characterization, and application of cis-(2,3)-Dihydrotetrabenazine-d6.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Pharmacokinetic and Pharmacologic Characterization of the Dihydrotetrabenazine Isomers of Deutetrabenazine and Valbenazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. WO2017182916A1 - Novel process for preparation of tetrabenazine and deutetrabenazine - Google Patents [patents.google.com]

- 10. US20210047317A1 - A novel process for preparation of deutetrabenazine - Google Patents [patents.google.com]

- 11. Improved Synthesis of Deutetrabenazine [cjph.com.cn]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to cis-(2,3)-Dihydrotetrabenazine-d6

This technical guide provides a comprehensive overview of cis-(2,3)-Dihydrotetrabenazine-d6, a deuterated metabolite of the vesicular monoamine transporter 2 (VMAT2) inhibitor, tetrabenazine (B1681281). This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, synthesis, analytical characterization, and its role in scientific research.

Chemical Identity and Properties

Cis-(2,3)-Dihydrotetrabenazine-d6 is the isotopically labeled form of cis-(2,3)-dihydrotetrabenazine, an active metabolite of tetrabenazine. The deuterium (B1214612) labeling makes it a valuable tool in pharmacokinetic and metabolic studies, primarily as an internal standard for quantitative analysis.[1][2]

Nomenclature and CAS Numbers:

There appears to be some variability in the reported CAS numbers for this compound and its stereoisomers. It is crucial for researchers to verify the specific product information with the supplier. The most frequently cited CAS number for the cis isomer is 1583277-33-1 .[3]

| Compound Name | CAS Number | Notes |

| cis-(2,3)-Dihydrotetrabenazine-d6 | 1583277-33-1 | Most commonly associated with the cis-isomer. |

| cis-(2,3)-Dihydrotetrabenazine-d6 | 1351947-42-6 | Also cited for the cis-isomer.[2] |

| beta-Dihydrotetrabenazine-d6 | 1583277-32-0 | Refers to the beta-isomer, which corresponds to the cis-configuration.[4] |

| D6-alpha-dihydrotetrabenazine | 1583277-30-8 | Refers to the alpha-isomer, which corresponds to the trans-configuration.[5][6] |

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₃D₆NO₃ | [3] |

| Molecular Weight | 325.48 g/mol | [3] |

| Appearance | Solid (Typical) | [7] |

| Storage | 2-8°C (Refrigerator) | - |

| Solubility | Soluble in DMSO | [7] |

Synthesis and Purification

Proposed Synthesis Pathway:

The synthesis would likely involve two key stages:

-

Synthesis of Deutetrabenazine (d6-Tetrabenazine): This can be achieved through methods described in the patent literature, which often involve the use of deuterated methanol (B129727) (CD₃OD) to introduce the d6-dimethoxy groups.[8][9][10]

-

Stereoselective Reduction: The resulting deutetrabenazine would then undergo a stereoselective reduction of the ketone group to yield the cis-dihydro metabolite.

Experimental Protocol (Adapted from Deutetrabenazine Synthesis):

The following is a representative, multi-step protocol adapted from a patent describing the synthesis of deutetrabenazine.[8][9]

Step 1: Preparation of d6-6,7-Dimethoxy-3,4-dihydroisoquinoline

-

This intermediate is prepared from a suitable precursor, with the deuterium labels introduced via a methylation step using deuterated methanol (CD₃OD) in a Mitsunobu-type reaction.[10]

Step 2: Condensation to form Deutetrabenazine

-

The deuterated isoquinoline (B145761) intermediate is reacted with (2-acetyl-4-methyl-pentyl)-trimethyl-ammonium iodide in the presence of a base like potassium carbonate.[9]

Step 3: Reduction to cis-(2,3)-Dihydrotetrabenazine-d6

-

Deutetrabenazine is then reduced. The choice of reducing agent is critical for achieving the desired cis-stereochemistry. While specific conditions for the d6-analog are not published, reductions of tetrabenazine using sodium borohydride (B1222165) are known to produce dihydrotetrabenazine. The separation of cis and trans isomers would be necessary.

Purification Protocol:

Purification of the final compound would likely involve the following steps, adapted from protocols for tetrabenazine and deutetrabenazine:[8][9]

-

Extraction: The reaction mixture is worked up using a suitable solvent system (e.g., dichloromethane (B109758) and water) to isolate the crude product.

-

Chromatography: Column chromatography may be necessary to separate the cis-isomer from the trans-isomer and other impurities.

-

Recrystallization: The purified product is then recrystallized from a solvent system such as ethyl acetate (B1210297) and n-heptane or isopropanol (B130326) to yield a high-purity solid.[8][9] Purity is typically assessed by HPLC.[11]

Analytical Characterization

As a reference standard, the purity and identity of cis-(2,3)-Dihydrotetrabenazine-d6 must be rigorously confirmed.

High-Performance Liquid Chromatography (HPLC):

HPLC is a primary method for assessing the purity of cis-(2,3)-Dihydrotetrabenazine-d6.

-

Column: A C18 reversed-phase column is typically used.[12]

-

Mobile Phase: A common mobile phase consists of a mixture of methanol and 0.1% aqueous ammonia.[11] Another reported mobile phase is a mixture of methanol and acetonitrile.[12]

-

Detection: UV detection at approximately 284 nm is suitable.[12]

-

Purity: Commercial suppliers often report a purity of >98%.

Mass Spectrometry (MS):

Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of the compound. The expected exact mass would be approximately 325.252 m/z.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Mechanism of Action and Signaling Pathway

Cis-(2,3)-Dihydrotetrabenazine-d6 is a metabolite of tetrabenazine, a well-characterized inhibitor of Vesicular Monoamine Transporter 2 (VMAT2). VMAT2 is a transport protein located on the membrane of synaptic vesicles in neurons. Its function is to load monoamine neurotransmitters (dopamine, serotonin, norepinephrine, and histamine) from the cytoplasm into the vesicles for subsequent release into the synapse.

By inhibiting VMAT2, tetrabenazine and its active metabolites deplete the stores of these neurotransmitters, leading to a reduction in monoaminergic neurotransmission. This is the primary mechanism behind its therapeutic effects in hyperkinetic movement disorders.

Signaling Pathway Diagram:

Caption: Inhibition of VMAT2 by cis-(2,3)-Dihydrotetrabenazine-d6.

Applications in Research

The primary application of cis-(2,3)-Dihydrotetrabenazine-d6 is as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the quantification of tetrabenazine and its metabolites in biological matrices like plasma and urine.[1][2]

Experimental Workflow: Use as an Internal Standard

Caption: Workflow for the use of cis-(2,3)-Dihydrotetrabenazine-d6 as an internal standard.

The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it closely mimics the analyte's behavior during sample preparation and analysis, correcting for matrix effects and variations in instrument response. This leads to improved accuracy and precision of the analytical method.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. hexonsynth.com [hexonsynth.com]

- 3. clearsynth.com [clearsynth.com]

- 4. cleanchemlab.com [cleanchemlab.com]

- 5. D6-alpha-dihydrotetrabenazine | C19H29NO3 | CID 76973986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Alpha-Dihydro Deutetrabenazine-D6 | CAS No- 1583277-30-8 | Simson Pharma Limited [simsonpharma.com]

- 7. cis (2,3)-Dihydro tetrabenazine-d6 | Isotope-Labeled Compounds | 1351947-42-6 | Invivochem [invivochem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. WO2017182916A1 - Novel process for preparation of tetrabenazine and deutetrabenazine - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. CN110709398A - Analogue of deuterated tetrabenazine, its preparation method and use - Google Patents [patents.google.com]

- 12. jetir.org [jetir.org]

The Core Mechanism of Action of cis-(2,3)-Dihydrotetrabenazine-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deutetrabenazine, a deuterated analog of tetrabenazine (B1681281), represents a significant advancement in the management of hyperkinetic movement disorders such as chorea associated with Huntington's disease and tardive dyskinesia. The active metabolites of deutetrabenazine, which include cis-(2,3)-dihydrotetrabenazine-d6 (α-HTBZ-d6 and β-HTBZ-d6), are central to its therapeutic efficacy. This technical guide provides an in-depth exploration of the core mechanism of action of these deuterated metabolites, focusing on their interaction with the Vesicular Monoamine Transporter 2 (VMAT2). This document details the underlying pharmacology, presents key quantitative data, outlines relevant experimental protocols, and provides visual representations of the critical pathways and workflows.

Core Mechanism of Action: VMAT2 Inhibition

The primary mechanism of action of the active metabolites of deutetrabenazine is the reversible inhibition of VMAT2. VMAT2 is a crucial transporter protein located on the membrane of synaptic vesicles in central nervous system neurons. Its primary function is to transport monoamine neurotransmitters—such as dopamine (B1211576), serotonin, norepinephrine, and histamine—from the cytoplasm into synaptic vesicles. This vesicular sequestration is essential for the subsequent release of these neurotransmitters into the synaptic cleft upon neuronal firing.

By inhibiting VMAT2, cis-(2,3)-dihydrotetrabenazine-d6 and its isomers effectively reduce the loading of monoamines into synaptic vesicles.[1][2][3] This leads to a depletion of vesicular monoamine stores, resulting in a decreased release of these neurotransmitters into the synapse. The therapeutic effect in hyperkinetic movement disorders is primarily attributed to the reduction in dopaminergic neurotransmission, as excessive dopamine signaling is a key factor in the pathophysiology of these conditions.[3]

The Deuterium (B1214612) Advantage

The key innovation of deutetrabenazine lies in the strategic replacement of hydrogen atoms with deuterium at the methoxy (B1213986) groups of the tetrabenazine molecule. This substitution does not alter the pharmacodynamic properties of the active metabolites but significantly modifies their pharmacokinetics. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to metabolism by the cytochrome P450 2D6 (CYP2D6) enzyme.[2] This "kinetic isotope effect" slows down the metabolism of the active α-HTBZ-d6 and β-HTBZ-d6 metabolites, leading to a longer half-life, more stable plasma concentrations, and reduced peak-to-trough fluctuations compared to their non-deuterated counterparts.[1] This improved pharmacokinetic profile allows for less frequent dosing and may contribute to a better tolerability profile.[2]

Quantitative Data

The following tables summarize the key quantitative data related to the VMAT2 binding affinity and pharmacokinetic properties of the deuterated and non-deuterated active metabolites of tetrabenazine.

| Metabolite | VMAT2 Binding Affinity (Ki) |

| (+)-α-dihydrotetrabenazine | ~1.5 nM |

| (+)-β-dihydrotetrabenazine | ~12.4 nM |

| Table 1: VMAT2 Binding Affinity of Active Metabolites.[1] |

| Pharmacokinetic Parameter | Deutetrabenazine (d6-Metabolites) | Tetrabenazine (h-Metabolites) |

| Total (α+β)-HTBZ | ||

| Cmax (ng/mL) | Lower | Higher |

| Tmax (hr) | 3-4 | Not specified |

| AUC (ng·hr/mL) | Increased | Lower |

| Half-life (hr) | ~9-10 | ~4.8 |

| Table 2: Comparative Pharmacokinetic Parameters of Total Active Metabolites (α+β)-HTBZ. This table presents a qualitative and quantitative comparison based on available data. Specific numerical values for Cmax and AUC can vary depending on the study design and dosage.[1][4][5] |

Experimental Protocols

VMAT2 Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for VMAT2.

Materials:

-

Membrane preparations from cells or tissues expressing VMAT2 (e.g., rat striatum).

-

Radioligand: [³H]dihydrotetrabenazine ([³H]DTBZ).

-

Test compound (cis-(2,3)-dihydrotetrabenazine-d6).

-

Non-specific binding control: Unlabeled tetrabenazine (10 µM).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize VMAT2-expressing tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine protein concentration.

-

Assay Setup: In a 96-well plate, add the membrane preparation, varying concentrations of the test compound, and a fixed concentration of [³H]DTBZ (e.g., 20 nM).[6] For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add a high concentration of unlabeled tetrabenazine.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).[6]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis for Monoamine Quantification

This technique measures the extracellular levels of monoamines in the brain of a living animal following the administration of a VMAT2 inhibitor.

Materials:

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Perfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

Fraction collector.

-

High-performance liquid chromatography (HPLC) system with electrochemical detection.

-

Anesthetized or freely moving rodent model.

Protocol:

-

Probe Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a microdialysis probe into the brain region of interest (e.g., striatum).

-

Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Sample Collection: Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) using a fraction collector.

-

Drug Administration: After a baseline collection period, administer the test compound (cis-(2,3)-dihydrotetrabenazine-d6) systemically (e.g., intraperitoneally or subcutaneously).

-

Sample Analysis: Analyze the collected dialysate samples for monoamine content (dopamine, serotonin, etc.) using HPLC with electrochemical detection.

-

Data Analysis: Quantify the concentration of each monoamine in the dialysate samples. Express the post-drug levels as a percentage of the baseline levels to determine the effect of the VMAT2 inhibitor on extracellular monoamine concentrations.

Visualizations

Caption: Signaling pathway of VMAT2 inhibition by cis-(2,3)-Dihydrotetrabenazine-d6.

Caption: Metabolic pathway of Deutetrabenazine to its active and inactive metabolites.

Caption: Preclinical development workflow for a VMAT2 inhibitor like cis-(2,3)-DHTBZ-d6.

Conclusion

The core mechanism of action of cis-(2,3)-dihydrotetrabenazine-d6 and its isomers is the potent and reversible inhibition of VMAT2, leading to the depletion of presynaptic monoamine stores and a subsequent reduction in their release. The strategic deuteration of the parent compound, deutetrabenazine, confers a favorable pharmacokinetic profile, enhancing its clinical utility. The experimental protocols and quantitative data presented in this guide provide a comprehensive framework for researchers and drug development professionals engaged in the study of VMAT2 inhibitors and the development of novel therapeutics for hyperkinetic movement disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 3. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. neurosciences.ucsd.edu [neurosciences.ucsd.edu]

The Pharmacokinetic Profile of cis-(2,3)-Dihydrotetrabenazine-d6: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the pharmacokinetic profile of cis-(2,3)-Dihydrotetrabenazine-d6, a primary active metabolite of the deuterated drug, deutetrabenazine. The strategic placement of deuterium (B1214612) in deutetrabenazine significantly alters its metabolic fate, leading to a more favorable pharmacokinetic profile for its active metabolites compared to their non-deuterated counterparts derived from tetrabenazine (B1681281). This guide will delve into the absorption, distribution, metabolism, and excretion (ADME) characteristics, present quantitative data in a structured format, detail the experimental methodologies employed in key studies, and visualize the metabolic pathways and experimental workflows.

Introduction to Deuterated Tetrabenazine and its Metabolites

Deutetrabenazine is a deuterated form of tetrabenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor used in the treatment of hyperkinetic movement disorders such as chorea associated with Huntington's disease and tardive dyskinesia.[1][2] Tetrabenazine undergoes rapid and extensive metabolism to active metabolites, primarily α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ).[2][3] These metabolites are further metabolized by the cytochrome P450 enzyme CYP2D6.[2][4]

The deuteration in deutetrabenazine involves the replacement of hydrogen atoms with deuterium at the methoxy (B1213986) groups. This substitution attenuates the metabolism of the active α- and β-dihydrotetrabenazine metabolites without altering their pharmacological activity.[2] The subject of this guide, cis-(2,3)-Dihydrotetrabenazine-d6, represents these deuterated active metabolites formed in vivo following the administration of deutetrabenazine.

Pharmacokinetic Profile

The pharmacokinetic properties of cis-(2,3)-Dihydrotetrabenazine-d6 are best understood in comparison to its non-deuterated analog, dihydrotetrabenazine (B1670615), which is a metabolite of tetrabenazine.

Absorption

Following oral administration, deutetrabenazine is rapidly absorbed and extensively metabolized to its active deuterated dihydrotetrabenazine metabolites.[5][6] Similar to tetrabenazine, plasma concentrations of the parent drug, deutetrabenazine, are often below the limit of detection.[2][3] The extent of absorption of tetrabenazine is at least 75%.[3] Food does not significantly affect the overall exposure (AUC) to the total active deuterated metabolites of deutetrabenazine, although it can increase the peak plasma concentration (Cmax) by approximately 50%.[6]

Distribution

Tetrabenazine is known to be rapidly distributed to the brain.[3] Protein binding for the non-deuterated active metabolites, α-HTBZ and β-HTBZ, ranges from 60% to 68%, while the parent drug, tetrabenazine, is more highly protein-bound (82-88%).[3]

Metabolism

The metabolism of deutetrabenazine begins with the reduction of the ketone group to form the deuterated dihydrotetrabenazine isomers (α- and β-HTBZ-d6).[4] This initial step is not affected by deuteration.[4] The key difference lies in the subsequent metabolism of these active metabolites. The deuterated methoxy groups in cis-(2,3)-Dihydrotetrabenazine-d6 are more resistant to cleavage by CYP2D6, which is the primary enzyme responsible for their further metabolism.[2][4] This attenuated metabolism leads to a longer half-life and increased systemic exposure of the active metabolites.[2] Importantly, no novel plasma or urinary metabolites have been observed for deutetrabenazine compared to tetrabenazine.[1]

Excretion

The metabolites of tetrabenazine are primarily eliminated through the kidneys, with about 75% of the administered dose being excreted in the urine.[3] Fecal excretion accounts for 7% to 16% of the dose.[3] Unchanged tetrabenazine is not found in human urine, and the urinary excretion of the major active metabolites, α-HTBZ and β-HTBZ, is less than 10% of the dose.[3]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of the deuterated and non-deuterated active metabolites of tetrabenazine following a single oral dose of 25 mg of either deutetrabenazine or tetrabenazine in healthy volunteers.[2]

Table 1: Pharmacokinetic Parameters of Total (α+β)-Dihydrotetrabenazine Metabolites

| Parameter | Deuterated (from Deutetrabenazine) | Non-deuterated (from Tetrabenazine) |

| Half-life (t½) | 8.6 hours | 4.8 hours |

| AUCinf (ng•hr/mL) | 542 | 261 |

| Cmax (ng/mL) | 74.6 | 61.6 |

Table 2: Impact of Deuteration on Metabolite Exposure

| Parameter | Effect of Deuteration |

| Systemic Exposure (AUCinf) of (α+β)-HTBZ | More than two-fold increase[2] |

| Half-life of (α+β)-HTBZ | Nearly doubled[2] |

| Peak Plasma Concentration (Cmax) of (α+β)-HTBZ | Minor increase[2] |

| AUCinf of O-desmethyl HTBZ metabolites | Reduced by approximately half[2] |

Experimental Protocols

The pharmacokinetic data presented above were primarily derived from randomized, double-blind, two-period, crossover studies in healthy volunteers.[2]

Study Design

A typical study design involved a single oral administration of 25 mg of either deutetrabenazine or tetrabenazine to healthy volunteers.[2] After a washout period of at least 72 hours, the subjects received the alternate treatment.[2] Blood samples were collected at various time points to measure the plasma concentrations of the parent drugs and their metabolites.

Bioanalytical Method

While specific details of the bioanalytical assays are not extensively described in the provided abstracts, such studies typically employ validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of the drugs and their metabolites in plasma. The use of stable isotope-labeled internal standards, such as cis-(2,3)-Dihydrotetrabenazine-d6 itself, is a common practice to ensure accuracy and precision in bioanalysis.[7][8][9]

Visualizations

Metabolic Pathway of Deutetrabenazine

Caption: Metabolic pathway of deutetrabenazine.

Experimental Workflow for a Crossover Pharmacokinetic Study

Caption: Crossover study experimental workflow.

Conclusion

The deuteration of tetrabenazine to form deutetrabenazine results in a significantly improved pharmacokinetic profile of its active metabolites, collectively referred to as cis-(2,3)-Dihydrotetrabenazine-d6. The attenuated metabolism by CYP2D6 leads to a longer half-life and greater systemic exposure of these active moieties, with only a minor impact on peak plasma concentrations. These characteristics allow for less frequent dosing and potentially a better safety and tolerability profile compared to conventional tetrabenazine, representing a significant advancement in the treatment of hyperkinetic movement disorders.

References

- 1. Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV-50717) Compared With Tetrabenazine in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. neurology.org [neurology.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. cphi-online.com [cphi-online.com]

- 9. clearsynth.com [clearsynth.com]

An In-Depth Technical Guide to cis-(2,3)-Dihydrotetrabenazine-d6 as a Tetrabenazine Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabenazine (B1681281) (TBZ) is a pivotal therapeutic agent for hyperkinetic movement disorders, primarily functioning as a reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2).[1] Its clinical efficacy is largely attributed to its active metabolites, the dihydrotetrabenazine (B1670615) (HTBZ) isomers.[2] This technical guide focuses on a specific deuterated metabolite, cis-(2,3)-Dihydrotetrabenazine-d6, providing a comprehensive overview of its significance, synthesis, analytical methodologies, and interaction with its molecular target. The incorporation of deuterium (B1214612) in drug molecules, a strategy known as deuteration, has gained considerable attention for its potential to favorably alter the pharmacokinetic and metabolic profiles of drugs.[3] cis-(2,3)-Dihydrotetrabenazine-d6 serves as a valuable tool in pharmacokinetic research and as an internal standard for quantitative analysis.[3] This document aims to be a core resource for professionals in drug development and neuroscience research.

Introduction to Tetrabenazine and its Metabolism

Tetrabenazine is administered as a racemic mixture and undergoes extensive first-pass metabolism, primarily through the reduction of its ketone group by carbonyl reductase to form dihydrotetrabenazine (HTBZ) isomers.[2] These metabolites, which include the α-HTBZ and β-HTBZ diastereomers, are considered the primary pharmacologically active agents.[4] Further metabolism of these isomers is carried out by cytochrome P450 enzymes, particularly CYP2D6.[5]

The stereochemistry of the HTBZ metabolites is crucial for their biological activity.[2] Of the various stereoisomers, the (+)-enantiomers, specifically (+)-α-HTBZ and (+)-β-HTBZ, exhibit a significantly higher binding affinity for VMAT2 compared to their (-)-counterparts.[2] The cis-isomers of dihydrotetrabenazine are among the active metabolites used for the treatment of hyperkinetic movement disorders.[6]

Deuteration of tetrabenazine, leading to deutetrabenazine, has been shown to slow down the rate of metabolism, resulting in a longer half-life of the active metabolites.[3] This improved pharmacokinetic profile allows for lower and less frequent dosing, potentially reducing adverse effects.[2] cis-(2,3)-Dihydrotetrabenazine-d6 is a deuterated analog of one of the cis-dihydrotetrabenazine metabolites.

Quantitative Data

The following table summarizes the VMAT2 binding affinities of the relevant non-deuterated dihydrotetrabenazine stereoisomers. It is hypothesized that the deuterated counterparts exhibit similar binding affinities.

| Metabolite Stereoisomer | VMAT2 Binding Affinity (Ki, nM) |

| (+)-(2R,3R,11bR)-α-Dihydrotetrabenazine | 3.96[7] |

| (-)-(2S,3S,11bS)-α-Dihydrotetrabenazine | >10,000[7] |

| (+)-(2S,3R,11bR)-β-Dihydrotetrabenazine | 47.5[7] |

| (-)-(2R,3S,11bS)-β-Dihydrotetrabenazine | >10,000[7] |

Experimental Protocols

Stereoselective Synthesis of cis-(2,3)-Dihydrotetrabenazine

A stereoselective synthesis of the cis-dihydrotetrabenazine isomers can be achieved through the reduction of tetrabenazine. The synthesis of the deuterated analog would involve the use of a deuterated reducing agent or a deuterated tetrabenazine precursor. The following is a generalized protocol based on published methods for the synthesis of dihydrotetrabenazine stereoisomers.[7]

Objective: To synthesize and isolate the cis-(2,3)-dihydrotetrabenazine stereoisomers.

Materials:

-

(+)-Tetrabenazine

-

L-Selectride® (Lithium tri-sec-butylborohydride)

-

Ethanol (B145695) (EtOH)

-

Tetrahydrofuran (THF)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane/methanol)

Procedure:

-

Dissolve (+)-tetrabenazine in a mixture of ethanol and THF at 0 °C.

-

Slowly add L-Selectride® to the solution while maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for a specified time to allow for the stereoselective reduction of the ketone.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting mixture of diastereomers by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to separate the cis and trans isomers.

-

Characterize the isolated cis-isomer using spectroscopic methods (NMR, MS) to confirm its structure and stereochemistry.

Note: The synthesis of cis-(2,3)-Dihydrotetrabenazine-d6 would require the use of a deuterated tetrabenazine starting material, which can be synthesized from deuterated precursors.[8]

Analytical Method for the Separation and Quantification of Dihydrotetrabenazine Isomers

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for the separation and quantification of the individual dihydrotetrabenazine stereoisomers in biological matrices.[6]

Objective: To separate and quantify the four stereoisomers of dihydrotetrabenazine.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Chiral stationary phase column (e.g., cellulose (B213188) or amylose-based)

-

Tandem Mass Spectrometer (MS/MS)

Chromatographic Conditions (Example):

-

Column: A chiral column capable of separating the stereoisomers.

-

Mobile Phase: A mixture of organic solvents (e.g., acetonitrile, methanol) and a buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water). The exact composition and gradient are optimized for optimal separation.

-

Flow Rate: Typically in the range of 0.2-1.0 mL/min.

-

Column Temperature: Controlled to ensure reproducible retention times.

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for each isomer and the internal standard (e.g., cis-(2,3)-Dihydrotetrabenazine-d6).

Procedure:

-

Sample Preparation: Perform protein precipitation or solid-phase extraction of the plasma or serum samples to remove interfering substances. The internal standard, cis-(2,3)-Dihydrotetrabenazine-d6, is added at the beginning of the sample preparation process.

-

Chromatographic Separation: Inject the extracted sample onto the chiral HPLC column. The isomers are separated based on their differential interaction with the chiral stationary phase.

-

Mass Spectrometric Detection: The eluting isomers are ionized and detected by the mass spectrometer operating in MRM mode.

-

Quantification: The concentration of each isomer is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the reference standards.

Signaling Pathways and Experimental Workflows

Mechanism of Action: VMAT2 Inhibition

Tetrabenazine and its active dihydro-metabolites exert their therapeutic effect by inhibiting VMAT2. This transporter is responsible for packaging monoamine neurotransmitters (dopamine, serotonin, norepinephrine) from the cytoplasm into synaptic vesicles. By blocking VMAT2, these compounds deplete the stores of monoamines available for release, thereby reducing neurotransmission in hyperdopaminergic states.

Caption: VMAT2 Inhibition by cis-(2,3)-Dihydrotetrabenazine-d6.

Experimental Workflow: Synthesis and Analysis

The overall process for studying cis-(2,3)-Dihydrotetrabenazine-d6 involves its synthesis, purification, and subsequent analysis in biological systems.

Caption: Workflow for Synthesis and Pharmacokinetic Analysis.

Conclusion

cis-(2,3)-Dihydrotetrabenazine-d6 is a critical tool for advancing our understanding of tetrabenazine's pharmacology. As a deuterated active metabolite, it serves as an invaluable internal standard for bioanalytical methods and aids in the detailed investigation of the parent drug's pharmacokinetic profile. The stereoselective synthesis and analytical separation of this compound are essential for accurate preclinical and clinical research. The continued study of individual deuterated metabolites like cis-(2,3)-Dihydrotetrabenazine-d6 will undoubtedly contribute to the development of safer and more effective therapies for hyperkinetic movement disorders.

References

- 1. Application of separation and configuration identification of the four tetrabenazine stereoisomers in determining their pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. CA2883641A1 - Formulations pharmacokinetics of deuterated benzoquinoline inhibitors of vesicular monoamine transporter 2 - Google Patents [patents.google.com]

- 5. d-nb.info [d-nb.info]

- 6. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A simple synthesis of [11C]dihydrotetrabenazine (DTBZ) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stereoisomerism and Activity of cis-(2,3)-Dihydrotetrabenazine-d6 and its Related Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabenazine (B1681281) (TBZ) and its deuterated analog, deutetrabenazine, are pivotal in managing hyperkinetic movement disorders through their interaction with the vesicular monoamine transporter 2 (VMAT2). Their clinical efficacy and side-effect profiles are intrinsically linked to their complex metabolism into various stereoisomers of dihydrotetrabenazine (B1670615) (DHTBZ). This technical guide provides a comprehensive analysis of the stereoisomerism of DHTBZ and its deuterated counterparts, with a specific focus on cis-(2,3)-Dihydrotetrabenazine-d6. It delineates the relationship between stereochemistry and biological activity, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to elucidate key concepts and methodologies for professionals in drug development and neuroscience research.

Introduction to Tetrabenazine, Deutetrabenazine, and their Metabolites

Tetrabenazine is a reversible VMAT2 inhibitor that reduces the uptake of monoamine neurotransmitters, such as dopamine (B1211576), into synaptic vesicles, thereby decreasing their subsequent release and mitigating hyperkinetic movements.[1] Deutetrabenazine, a deuterated version of tetrabenazine, offers an improved pharmacokinetic profile. The deuterium (B1214612) substitution at the methoxy (B1213986) groups slows down metabolism by cytochrome P450 2D6 (CYP2D6), resulting in a longer half-life and allowing for less frequent dosing.[2][3]

Both parent drugs are prodrugs that are rapidly metabolized into a mixture of four active dihydrotetrabenazine (DHTBZ) stereoisomers: (+)-α-HTBZ, (-)-α-HTBZ, (+)-β-HTBZ, and (-)-β-HTBZ.[1] Similarly, deutetrabenazine is metabolized to four deuterated DHTBZ stereoisomers: (+)-α-deuHTBZ, (+)-β-deuHTBZ, (-)-α-deuHTBZ, and (-)-β-deuHTBZ.[4] These stereoisomers exhibit significant differences in their affinity for VMAT2 and various off-target receptors, which collectively determine the therapeutic and adverse effects of the parent drug.[4]

Stereoisomerism of Dihydrotetrabenazine

The dihydrotetrabenazine molecule has three chiral centers, giving rise to eight possible stereoisomers. The nomenclature of these isomers can be complex, often using designations such as α/β, cis/trans, and (+)/(-).

-

α and β isomers: These terms refer to the relative stereochemistry at the C-2 and C-3 positions of the benzo[a]quinolizine ring.

-

Cis and Trans isomers: This designation also describes the relative orientation of the substituents at C-2 and C-3. The term "cis" indicates that the substituents are on the same side of the ring plane, while "trans" indicates they are on opposite sides.

-

(+)- and (-)- enantiomers: This refers to the optical rotation of the molecule.

The specific stereoisomer, cis-(2,3)-Dihydrotetrabenazine-d6 , as identified by its CAS number 1583277-33-1, corresponds to the (2R,3S,11bS) relative configuration, which is a β-isomer.[5][6] The (+)-α-dihydrotetrabenazine is the (2R,3R,11bR) isomer, and the (-)-α-dihydrotetrabenazine is the (2S,3S,11bS) isomer. The (3R,11bR) configuration has been noted as being crucial for high-affinity VMAT2 binding.[7]

Diagram of Dihydrotetrabenazine Stereoisomers

Caption: Stereoisomeric relationships of dihydrotetrabenazine.

Quantitative Analysis of VMAT2 Binding and Pharmacokinetics

The therapeutic efficacy of tetrabenazine and deutetrabenazine is primarily mediated by the inhibition of VMAT2. The different stereoisomers of their dihydrotetrabenazine metabolites exhibit markedly different binding affinities for VMAT2.

Table 1: VMAT2 Binding Affinities (Ki) of Dihydrotetrabenazine Stereoisomers

| Stereoisomer | VMAT2 Binding Affinity (Ki, nM) |

| Non-deuterated | |

| (+)-α-HTBZ (2R,3R,11bR) | 3.96[7] |

| (-)-α-HTBZ (2S,3S,11bS) | >10,000[7] |

| (+)-β-HTBZ (2R,3S,11bR) | 71.1[7] |

| (-)-β-HTBZ (2S,3R,11bS) | 1,280[7] |

| Deuterated (deuHTBZ) | |

| (+)-α-deuHTBZ | 1.5[4] |

| (-)-α-deuHTBZ | >1000[4] |

| (+)-β-deuHTBZ | 12.4[4] |

| (-)-β-deuHTBZ | >1000[4] |

Note: Lower Ki values indicate higher binding affinity.

Table 2: Pharmacokinetic Parameters of Deuterated Dihydrotetrabenazine Metabolites

| Parameter | (+)-α-deuHTBZ | (-)-α-deuHTBZ | (+)-β-deuHTBZ | (-)-β-deuHTBZ |

| Half-life (t½, hours) | 5.9[4] | 12.3[4] | 7.7[4] | 5.2[4] |

| AUC₀₋inf (ng·h/mL) | 1.5[4] | 49.6[4] | 21.6[4] | 2.5[4] |

| Cₘₐₓ (ng/mL) | 0.2[4] | 2.5[4] | 1.4[4] | 0.3[4] |

Data obtained from a study in healthy volunteers following a single oral dose of deutetrabenazine.[4]

Off-Target Activity

While VMAT2 inhibition is the primary mechanism of action, some dihydrotetrabenazine stereoisomers also interact with other receptors, which may contribute to the side-effect profile of tetrabenazine and deutetrabenazine. For example, (-)-α-deuHTBZ, a major circulating metabolite of deutetrabenazine, is a relatively weak VMAT2 inhibitor but shows appreciable affinity for dopamine D2 and serotonin (B10506) 5-HT2A receptors.[4]

Signaling Pathway and Mechanism of Action

The primary signaling pathway affected by dihydrotetrabenazine stereoisomers is the regulation of monoaminergic neurotransmission. By inhibiting VMAT2, these compounds prevent the loading of dopamine into presynaptic vesicles. This leads to a depletion of vesicular dopamine stores and a subsequent reduction in dopamine release into the synaptic cleft.

Diagram of VMAT2 Inhibition Pathway

Caption: Mechanism of VMAT2 inhibition by DHTBZ stereoisomers.

Experimental Protocols

VMAT2 Radioligand Binding Assay

This protocol outlines the determination of the binding affinity (Ki) of DHTBZ stereoisomers to VMAT2 using a competitive radioligand binding assay.

Materials:

-

[³H]-Dihydrotetrabenazine ([³H]-DHTBZ) as the radioligand.

-

Membrane preparations from a source rich in VMAT2 (e.g., rat striatum or cells expressing recombinant VMAT2).

-

Test compounds (DHTBZ stereoisomers).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Workflow:

Caption: Workflow for VMAT2 radioligand binding assay.

Procedure:

-

Membrane Preparation: Homogenize tissue (e.g., rat striatum) in ice-cold buffer and centrifuge to pellet the membranes containing VMAT2. Resuspend the pellet in fresh buffer.

-

Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of [³H]-DHTBZ, and varying concentrations of the unlabeled test compound (DHTBZ stereoisomer).

-

Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

-

Washing: Wash the filters with ice-cold wash buffer to minimize non-specific binding of the radioligand to the filters.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific [³H]-DHTBZ binding) and calculate the Ki value using the Cheng-Prusoff equation.

Chiral Separation of Dihydrotetrabenazine Stereoisomers by HPLC

This protocol describes the separation of DHTBZ stereoisomers using high-performance liquid chromatography (HPLC) with a chiral stationary phase.

Materials:

-

HPLC system with a UV detector.

-

Chiral HPLC column (e.g., a polysaccharide-based column).

-

Mobile phase (e.g., a mixture of n-hexane, ethanol, and a basic modifier like diethylamine).

-

A racemic mixture of DHTBZ stereoisomers.

Procedure:

-

Sample Preparation: Dissolve the DHTBZ mixture in a suitable solvent compatible with the mobile phase.

-

HPLC Setup: Equilibrate the chiral column with the mobile phase at a constant flow rate.

-

Injection: Inject the sample onto the column.

-

Separation: The different stereoisomers will interact differently with the chiral stationary phase, leading to their separation as they travel through the column at different rates.

-

Detection: Monitor the column effluent with a UV detector at an appropriate wavelength (e.g., 285 nm). The separated isomers will appear as distinct peaks in the chromatogram.

-

Identification: Identify the peaks corresponding to each stereoisomer by comparing their retention times with those of known standards.

Conclusion

The stereoisomerism of dihydrotetrabenazine, the active metabolite of tetrabenazine and deutetrabenazine, is a critical determinant of its pharmacological activity. The various stereoisomers exhibit a wide range of affinities for VMAT2 and off-target receptors, highlighting the importance of stereospecific synthesis and characterization in the development of VMAT2 inhibitors. This guide provides a foundational understanding of these complex relationships, offering valuable data and methodologies for researchers in the field. A thorough comprehension of the distinct properties of each stereoisomer is essential for the rational design of novel therapeutics with improved efficacy and safety profiles for the treatment of hyperkinetic movement disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Stability of cis-(2,3)-Dihydrotetrabenazine-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles and methodologies for assessing the in vitro stability of cis-(2,3)-Dihydrotetrabenazine-d6. This deuterated metabolite of tetrabenazine (B1681281) is of significant interest in drug development, primarily for its potential use as an internal standard in pharmacokinetic studies and as a therapeutic agent with a potentially improved metabolic profile compared to its non-deuterated counterpart.

Introduction to In Vitro Stability and Deuteration

In vitro metabolic stability assays are fundamental in early drug discovery to predict the metabolic fate of a compound.[1][2] These assays measure the rate at which a compound is metabolized by liver enzymes, typically using subcellular fractions like microsomes or intact cells like hepatocytes.[1][3] The primary goal is to estimate the intrinsic clearance (CLint) and half-life (t1/2) of a drug candidate, which are critical parameters for predicting its in vivo pharmacokinetic behavior.[2]

Deuteration, the selective replacement of hydrogen atoms with deuterium, is a strategy employed to improve the metabolic stability of drugs.[4] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes, which are major contributors to drug metabolism.[5] This "kinetic isotope effect" can lead to a slower rate of metabolism, resulting in a longer half-life and potentially improved therapeutic profile.[5] Deutetrabenazine, a deuterated version of tetrabenazine, exemplifies this, exhibiting enhanced metabolic stability and a longer half-life.[5]

Cis-(2,3)-Dihydrotetrabenazine-d6 is a deuterated form of a major active metabolite of tetrabenazine.[4][6] Understanding its in vitro stability is crucial for its application as a reliable internal standard in bioanalytical methods and for exploring its own therapeutic potential.

Quantitative Data on In Vitro Stability

While specific experimental data on the in vitro stability of cis-(2,3)-Dihydrotetrabenazine-d6 is not extensively available in the public domain, we can present an illustrative summary based on the expected outcomes from typical in vitro stability assays. The following table outlines the key parameters that would be determined and provides hypothetical comparative data against its non-deuterated analog, cis-(2,3)-Dihydrotetrabenazine.

| Compound | In Vitro System | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Percentage Remaining at 60 min |

| cis-(2,3)-Dihydrotetrabenazine-d6 | Human Liver Microsomes | > 60 | < 10 | > 85% |

| cis-(2,3)-Dihydrotetrabenazine | Human Liver Microsomes | 45 | 25 | ~50% |

| cis-(2,3)-Dihydrotetrabenazine-d6 | Rat Liver Microsomes | 55 | 15 | ~70% |

| cis-(2,3)-Dihydrotetrabenazine | Rat Liver Microsomes | 30 | 40 | ~35% |

Note: The data presented in this table is illustrative and intended to demonstrate the expected trend of increased metabolic stability with deuteration. Actual experimental values may vary.

Experimental Protocols for In Vitro Stability Assessment

A standard experimental approach to determine the in vitro stability of cis-(2,3)-Dihydrotetrabenazine-d6 involves incubating the compound with liver microsomes and analyzing its disappearance over time.

Materials and Reagents

-

Test Compound: cis-(2,3)-Dihydrotetrabenazine-d6

-

Control Compound: A compound with known metabolic stability (e.g., Verapamil for high clearance, Warfarin for low clearance).

-

Liver Microsomes: Human or other species of interest (e.g., rat, mouse) with a specified protein concentration (e.g., 0.5 mg/mL).[7]

-

Cofactor: NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Buffer: Potassium phosphate (B84403) buffer (pH 7.4).

-

Quenching Solution: Acetonitrile containing an internal standard.

-

Analytical Instrumentation: LC-MS/MS system for quantification.[2]

Incubation Procedure

-

Preparation: Prepare stock solutions of the test compound and control compounds in a suitable organic solvent (e.g., DMSO).

-

Incubation Mixture: In a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound at a final concentration typically between 1 to 10 µM.[7] Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

-

Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of the cold quenching solution.[7]

-

Sample Processing: Centrifuge the plate to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the remaining parent compound.

Data Analysis

-

Quantification: The peak area ratio of the analyte to the internal standard is used to determine the concentration of the test compound at each time point.

-

Calculation of Stability Parameters:

-

The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point.

-

The natural logarithm of the percentage remaining is plotted against time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

The half-life (t1/2) is calculated using the formula: t1/2 = 0.693 / k .

-

The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t1/2) / (mg protein/mL) .

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for an in vitro microsomal stability assay.

Caption: Workflow for an in vitro microsomal stability assay.

Metabolic Pathway of Tetrabenazine

This diagram illustrates the primary metabolic pathway of tetrabenazine, highlighting the formation of dihydrotetrabenazine (B1670615) metabolites. The deuteration in cis-(2,3)-Dihydrotetrabenazine-d6 is expected to slow down subsequent metabolism.

Caption: Metabolic pathway of tetrabenazine and its deuterated analog.

Conclusion

The in vitro stability of cis-(2,3)-Dihydrotetrabenazine-d6 is a critical parameter for its use in drug development and research. While specific public data is limited, established protocols for assessing metabolic stability using liver microsomes provide a robust framework for its evaluation. The principles of the kinetic isotope effect suggest that cis-(2,3)-Dihydrotetrabenazine-d6 will exhibit greater metabolic stability than its non-deuterated counterpart. This enhanced stability is a key attribute for its role as an internal standard and suggests potential for improved pharmacokinetic properties if considered as a therapeutic agent. The methodologies and illustrative data presented in this guide offer a comprehensive resource for researchers in this field.

References

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 3. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. cis-2,3 dihydro tetrabenazine-D6 - Acanthus Research [acanthusresearch.com]

- 7. mttlab.eu [mttlab.eu]

An In-depth Technical Guide to cis-(2,3)-Dihydrotetrabenazine-d6: Discovery, Synthesis, and Application

Authored by: Gemini AI

Abstract

This technical guide provides a comprehensive overview of cis-(2,3)-Dihydrotetrabenazine-d6, a deuterated stable isotope-labeled internal standard crucial for the accurate quantification of tetrabenazine (B1681281) and its metabolites in biological matrices. The document details the historical context of its development, driven by the analytical challenges in the pharmacokinetics of tetrabenazine. It outlines a plausible synthetic pathway, provides detailed experimental protocols for its use in bioanalytical assays, and presents quantitative data from method validation studies. Furthermore, this guide includes visualizations of the metabolic pathway of tetrabenazine and a typical experimental workflow using Graphviz (DOT language) to aid researchers, scientists, and drug development professionals in their understanding and application of this critical analytical tool.

Introduction: The Analytical Imperative for a Deuterated Standard

The discovery and utility of cis-(2,3)-Dihydrotetrabenazine-d6 are intrinsically linked to the clinical use and metabolic profile of its parent compound, tetrabenazine. Tetrabenazine, known since the 1950s, is a vesicular monoamine transporter 2 (VMAT2) inhibitor used in the treatment of hyperkinetic movement disorders such as the chorea associated with Huntington's disease. Upon administration, tetrabenazine undergoes rapid and extensive first-pass metabolism, primarily reduction of its ketone group by carbonyl reductase, to form two major active metabolites: α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ). These metabolites, particularly the cis-isomer of dihydrotetrabenazine (B1670615), are considered the primary therapeutic moieties.

The low systemic availability of the parent drug and the high concentrations of its active metabolites necessitate robust and sensitive bioanalytical methods for pharmacokinetic and toxicokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such analyses due to its high selectivity and sensitivity. However, the accuracy and precision of LC-MS/MS quantification are highly dependent on the use of an appropriate internal standard (IS). An ideal IS should have physicochemical properties as close as possible to the analyte to compensate for variations in sample preparation, chromatography, and ionization.

This need for a near-perfect internal standard led to the development of stable isotope-labeled (SIL) versions of tetrabenazine and its metabolites. Cis-(2,3)-Dihydrotetrabenazine-d6, where six hydrogen atoms are replaced by deuterium, serves as an exemplary SIL-IS. Its discovery was not a singular event but rather an outcome of the evolution of bioanalytical techniques and the regulatory demand for highly accurate and validated assays in drug development. This guide delves into the technical aspects of this essential analytical tool.

Metabolic Pathway of Tetrabenazine

Tetrabenazine is extensively metabolized in the liver, primarily through reduction and subsequent oxidation. The initial reduction of the ketone group is a critical step, leading to the formation of the active dihydrotetrabenazine metabolites.

Caption: Metabolic conversion of tetrabenazine to its primary active metabolites.

Synthesis of cis-(2,3)-Dihydrotetrabenazine-d6

Proposed Synthetic Scheme:

-

Deuteration of a Precursor: A key intermediate in the synthesis of the tetrabenazine core, such as a dimethoxyphenyl-containing starting material, would be deuterated at the methoxy (B1213986) groups using a deuterated methylating agent (e.g., d3-iodomethane or deuterated methanol-d4 (B120146) with a methylating agent).

-

Formation of the Tetrabenazine-d6 (B607074) Core: The deuterated intermediate would then be reacted with other precursors to construct the tetrabenazine-d6 molecule.

-

Stereoselective Reduction: The ketone at the 2-position of tetrabenazine-d6 would be stereoselectively reduced to the corresponding alcohol, yielding cis-(2,3)-Dihydrotetrabenazine-d6. This reduction can be achieved using various reducing agents, with the choice of reagent influencing the stereoselectivity of the reaction.

Application in Bioanalytical Methods: An Experimental Protocol

Cis-(2,3)-Dihydrotetrabenazine-d6 is primarily used as an internal standard for the quantification of tetrabenazine and its metabolites in biological samples, most commonly plasma. The following protocol is a representative example of an LC-MS/MS method for this purpose.

Materials and Reagents

-

Reference standards: Tetrabenazine, α-dihydrotetrabenazine, β-dihydrotetrabenazine

-

Internal Standard: cis-(2,3)-Dihydrotetrabenazine-d6

-

Human plasma (with anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Ammonium acetate (B1210297)

-

Formic acid

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

Sample Preparation: Solid-Phase Extraction (SPE)

-

Spiking: To 200 µL of human plasma, add the internal standard solution (cis-(2,3)-Dihydrotetrabenazine-d6). For calibration standards and quality control samples, add the appropriate concentrations of tetrabenazine, α-DHTBZ, and β-DHTBZ.

-

Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove interferences.

-

Elution: Elute the analytes and the internal standard with 1 mL of an appropriate organic solvent (e.g., methanol or acetonitrile).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 5 mM Ammonium acetate in water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A gradient program to separate the analytes.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for tetrabenazine, α-DHTBZ, β-DHTBZ, and cis-(2,3)-Dihydrotetrabenazine-d6 would be monitored.

-

Quantitative Data and Method Validation

A bioanalytical method using cis-(2,3)-Dihydrotetrabenazine-d6 as an internal standard must be fully validated according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize typical quantitative data from such a validation.

Table 1: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Tetrabenazine | 0.05 - 50 | > 0.99 |

| α-Dihydrotetrabenazine | 0.5 - 200 | > 0.99 |

| β-Dihydrotetrabenazine | 0.5 - 200 | > 0.99 |

Table 2: Precision and Accuracy

| Analyte | QC Level | Concentration (ng/mL) | Precision (%CV) | Accuracy (%Bias) |

| Tetrabenazine | LLOQ | 0.05 | < 15 | ± 15 |

| LQC | 0.15 | < 15 | ± 15 | |

| MQC | 20 | < 15 | ± 15 | |

| HQC | 40 | < 15 | ± 15 | |

| α-DHTBZ | LLOQ | 0.5 | < 15 | ± 15 |

| LQC | 1.5 | < 15 | ± 15 | |

| MQC | 80 | < 15 | ± 15 | |

| HQC | 160 | < 15 | ± 15 | |

| β-DHTBZ | LLOQ | 0.5 | < 15 | ± 15 |

| LQC | 1.5 | < 15 | ± 15 | |

| MQC | 80 | < 15 | ± 15 | |

| HQC | 160 | < 15 | ± 15 |

LLOQ: Lower Limit of Quantification, LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for a bioanalytical study utilizing cis-(2,3)-Dihydrotetrabenazine-d6.

Caption: A typical workflow for the quantification of tetrabenazine and its metabolites.

Conclusion

Cis-(2,3)-Dihydrotetrabenazine-d6 represents a critical tool in the field of drug metabolism and pharmacokinetics. Its development was a logical and necessary step to enable the reliable quantification of tetrabenazine and its active metabolites, thereby supporting clinical research and ensuring the safe and effective use of this important therapeutic agent. This technical guide has provided an in-depth overview of its historical context, synthesis, and application, offering valuable information for researchers and scientists in the pharmaceutical industry. The use of such stable isotope-labeled internal standards is a testament to the continuous advancement of bioanalytical science and its vital role in modern medicine.

Methodological & Application

Application Notes and Protocols for the Use of cis-(2,3)-Dihydrotetrabenazine-d6 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-(2,3)-Dihydrotetrabenazine-d6 is the deuterated form of cis-(2,3)-dihydrotetrabenazine, a metabolite of tetrabenazine (B1681281). Tetrabenazine is a reversible inhibitor of the vesicular monoamine transporter type 2 (VMAT2) and is used in the treatment of hyperkinetic movement disorders such as chorea associated with Huntington's disease.[1] The mechanism of action involves the depletion of monoamines, including dopamine, serotonin, and norepinephrine, from nerve terminals.[1]

Due to its structural similarity and mass difference, cis-(2,3)-Dihydrotetrabenazine-d6 is an ideal internal standard for the quantitative analysis of tetrabenazine and its metabolites in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it compensates for variability in sample preparation and matrix effects.

Application

The primary application of cis-(2,3)-Dihydrotetrabenazine-d6 is as an internal standard in analytical methods, particularly LC-MS/MS, for the quantification of tetrabenazine and its active metabolites, α-dihydrotetrabenazine and β-dihydrotetrabenazine, in biological samples such as human plasma.[2]

Signaling Pathway of Tetrabenazine

Tetrabenazine's therapeutic effect is achieved through its interaction with the VMAT2 transporter in presynaptic neurons. The following diagram illustrates the mechanism of action.

Caption: Mechanism of action of Tetrabenazine via VMAT2 inhibition.

Experimental Protocol: Quantification of Tetrabenazine and Metabolites in Human Plasma using LC-MS/MS

This protocol is adapted from a validated method for the analysis of tetrabenazine and its metabolites.[2][3]

1. Materials and Reagents

-

cis-(2,3)-Dihydrotetrabenazine-d6 (Internal Standard)

-

Tetrabenazine, α-dihydrotetrabenazine, and β-dihydrotetrabenazine reference standards

-

Human plasma (with anticoagulant)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate (B1210297) (analytical grade)

-

Formic acid (analytical grade)

-

Water (deionized, 18 MΩ·cm)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

3. Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of tetrabenazine, α-dihydrotetrabenazine, β-dihydrotetrabenazine, and cis-(2,3)-Dihydrotetrabenazine-d6 in acetonitrile.

-

Working Standard Solutions: Prepare serial dilutions of the analyte stock solutions in a mixture of acetonitrile and water (50:50, v/v) to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the cis-(2,3)-Dihydrotetrabenazine-d6 stock solution with acetonitrile/water (50:50, v/v).

4. Sample Preparation

Caption: Solid-Phase Extraction (SPE) workflow for plasma samples.

5. LC-MS/MS Conditions

| Parameter | Condition |

| LC Column | C18 column (e.g., 50 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 5 mM Ammonium Acetate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Gradient | Optimized for separation of analytes (e.g., start with 10% B, ramp to 90% B) |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

6. MRM Transitions

The following table provides suggested MRM transitions. These should be optimized for the specific instrument used. The transition for cis-(2,3)-Dihydrotetrabenazine-d6 is inferred from the known transition of β-dihydrotetrabenazine.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Tetrabenazine | 318.2 | 177.1 |

| α-Dihydrotetrabenazine | 320.2 | 302.2 |

| β-Dihydrotetrabenazine | 320.2 | 165.1 |

| cis-(2,3)-Dihydrotetrabenazine-d6 | 326.3 | 165.1 |

Data Presentation and Quantitative Analysis

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The concentration of the analytes in the quality control and unknown samples is then determined from this curve.

Table 1: Representative Quantitative Data for a Dihydrotetrabenazine (B1670615) Assay

| Parameter | Result |

| Linearity Range | 0.25 - 125 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Precision (%CV) | Intra-run: ≤ 10.7% Inter-run: ≤ 10.7% |

| Accuracy (% Bias) | -6.6% to 7.4% |

Data is representative and based on an assay for deuterated dihydrotetrabenazine isomers.[4]

Logical Workflow for Method Development and Validation

The following diagram outlines the logical steps for developing and validating an analytical method using a deuterated internal standard.

Caption: Workflow for analytical method development and validation.